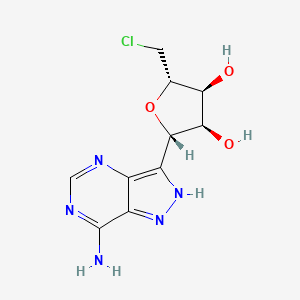
5'-Deoxy-5'-chloroformycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5’-chloroformycin is a chemical compound with the molecular formula C10H12ClN5O3 . It is a derivative of formycin, a nucleoside analog, and contains a chlorine atom at the 5’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-chloroformycin typically involves the chlorination of formycin derivatives. One common method includes the reaction of formycin A with phosphorus oxychloride or phenyl phosphonic dichloride to introduce the chlorine atom at the 5’ position . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-chloroformycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of efficient catalysts and purification techniques is crucial to achieve high-quality products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxy-5’-chloroformycin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5’-Deoxy-5’-chloroformycin, which can be further utilized in research and development .
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5’-chloroformycin has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of nucleoside analogs with potential antiviral and anticancer properties.
Biochemical Research: The compound is employed in studies involving nucleic acid interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5’-chloroformycin involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The chlorine atom at the 5’ position enhances its binding affinity to specific molecular targets, such as enzymes involved in nucleic acid synthesis and repair . This interference can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Deoxy-5’-fluorocytidine: A nucleoside analog with a fluorine atom at the 5’ position, used in anticancer treatments.
5’-Deoxy-5’-iodoformycin:
Uniqueness
5’-Deoxy-5’-chloroformycin is unique due to its chlorine substitution, which imparts distinct chemical and biological properties. The chlorine atom enhances its stability and binding affinity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
72453-27-1 |
|---|---|
Molekularformel |
C10H12ClN5O3 |
Molekulargewicht |
285.69 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O3/c11-1-3-7(17)8(18)9(19-3)5-4-6(16-15-5)10(12)14-2-13-4/h2-3,7-9,17-18H,1H2,(H,15,16)(H2,12,13,14)/t3-,7-,8-,9+/m1/s1 |
InChI-Schlüssel |
YTYTYXVZBHJYMY-KSYZLYKTSA-N |
SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CCl)O)O |
Isomerische SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |
Kanonische SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CCl)O)O |
Synonyme |
5'-deoxy-5'-chloroformycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















